4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a tetrahydrofuran ring, an indoline moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the indoline derivative, followed by the introduction of the tetrahydrofuran-2-carbonyl group. The final step involves the sulfonation of the aromatic ring with a fluorine substituent.
Indoline Derivative Preparation: The indoline core can be synthesized through a Fischer indole synthesis or via palladium-catalyzed cyclization reactions.
Introduction of Tetrahydrofuran-2-carbonyl Group: This step often involves the use of tetrahydrofuran-2-carboxylic acid or its derivatives, which are coupled to the indoline core using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole).
Sulfonation and Fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide: can be compared with other fluorinated indoline derivatives and benzenesulfonamides.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c20-14-4-7-16(8-5-14)27(24,25)21-15-6-3-13-9-10-22(17(13)12-15)19(23)18-2-1-11-26-18/h3-8,12,18,21H,1-2,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRSUPZNEBLAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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